Propyl dipropylcarbamoyl sulfoxide

Catalog No.
S13219034
CAS No.
51950-10-8
M.F
C10H21NO2S
M. Wt
219.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propyl dipropylcarbamoyl sulfoxide

CAS Number

51950-10-8

Product Name

Propyl dipropylcarbamoyl sulfoxide

IUPAC Name

N,N-dipropyl-1-propylsulfinylformamide

Molecular Formula

C10H21NO2S

Molecular Weight

219.35 g/mol

InChI

InChI=1S/C10H21NO2S/c1-4-7-11(8-5-2)10(12)14(13)9-6-3/h4-9H2,1-3H3

InChI Key

DGFHEFAPRYQGGV-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)S(=O)CCC

Propyl dipropylcarbamoyl sulfoxide is a chemical compound characterized by its unique structure, which includes a sulfoxide functional group. This compound is part of a broader class of sulfoxides, which are known for their diverse chemical properties and biological activities. The sulfoxide group consists of a sulfur atom bonded to an oxygen atom and two carbon atoms, contributing to the compound's reactivity and potential applications in various fields.

Typical of sulfoxides, including:

  • Deoxygenation: Sulfoxides can be reduced to their corresponding sulfides using metal complexes or hydrosilanes as reductants .
  • Elimination Reactions: This compound may also undergo thermal elimination to yield alkenes and sulfenic acids, a process that involves the breaking of bonds and formation of new products .
  • Coordination Chemistry: Sulfoxides form coordination complexes with transition metals, binding through either sulfur or oxygen depending on the metal's properties .

The biological activity of propyl dipropylcarbamoyl sulfoxide is linked to its structural features, particularly the sulfoxide group. Sulfoxides are known to exhibit various pharmacological effects, including:

  • Antioxidant Properties: Sulfoxides can act as antioxidants, helping to stabilize free radicals and prevent oxidative damage.
  • Biological Interactions: Similar compounds have been studied for their interactions with biological receptors, such as serotonin receptors, indicating potential roles in modulating physiological functions like appetite control .

The synthesis of propyl dipropylcarbamoyl sulfoxide can be achieved through several methods:

  • Oxidation of Thioethers: This method involves the oxidation of thioethers using oxidizing agents such as hydrogen peroxide or peracids to introduce the sulfoxide functional group.
  • Rhodium-Catalyzed Reactions: Recent studies have explored rhodium-catalyzed reactions to transfer carbamate groups to sulfoxides, enhancing yields and reducing side products .
  • Direct Sulfoxidation: Directly oxidizing sulfides using agents like dimethyl sulfoxide in the presence of catalysts can yield sulfoxides efficiently.

Propyl dipropylcarbamoyl sulfoxide has potential applications in various domains:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting specific receptors.
  • Agricultural Chemicals: Its antioxidant properties could be beneficial in formulations aimed at protecting crops from oxidative stress.
  • Industrial Uses: Sulfoxides are often used as solvents or reagents in organic synthesis due to their ability to dissolve a wide range of compounds.

Interaction studies involving propyl dipropylcarbamoyl sulfoxide focus on its effects on biological systems. For instance:

  • Serotonin Receptor Modulation: Similar compounds have been shown to interact with serotonin receptors, influencing behaviors such as appetite regulation .
  • Enzyme Inhibition: Research indicates that certain sulfoxides can inhibit enzymes involved in metabolic pathways, suggesting therapeutic potential in metabolic disorders .

Several compounds share structural characteristics with propyl dipropylcarbamoyl sulfoxide. Here are some notable examples:

Compound NameStructure TypeUnique Features
Dimethyl sulfoxideSimple sulfoxideWidely used solvent with strong biological activity
Methyl p-tolyl sulfoxideAromatic sulfoxideExhibits unique reactivity patterns in organic synthesis
Propanamide sulfoxideAmide-linked sulfoxidePotential applications in pharmaceuticals due to amine functionality

Uniqueness

Propyl dipropylcarbamoyl sulfoxide is distinguished by its dual propyl groups and carbamoyl linkage, which may enhance its solubility and biological activity compared to simpler sulfoxides like dimethyl sulfoxide. This structural complexity could lead to unique interactions within biological systems, making it a candidate for further research in medicinal chemistry.

Propyl dipropylcarbamoyl sulfoxide represents a complex organosulfur compound characterized by its unique molecular architecture combining carbamate and sulfoxide functional groups [1]. The compound, with the molecular formula C₁₀H₂₁NO₂S and a molecular weight of 219.35 g/mol, exhibits distinctive structural features that arise from the integration of multiple functional domains within a single molecular framework [2]. The chemical structure comprises a propyl chain attached to a sulfoxide center, which is further connected to a dipropylcarbamoyl moiety through a carbon-sulfur bond [1] [2].

Quantum Chemical Analysis of Molecular Geometry

Quantum chemical calculations provide fundamental insights into the molecular geometry of propyl dipropylcarbamoyl sulfoxide through advanced computational methodologies. The sulfoxide functional group exhibits characteristic geometric parameters consistent with related organosulfur compounds, featuring a pyramidal configuration around the sulfur center [14] [22]. Computational studies using density functional theory methods have demonstrated that sulfoxides typically display sulfur-oxygen bond lengths in the range of 1.50-1.53 Å, with the specific value depending on the electronic environment and substitution pattern [33] [20].

The molecular geometry optimization reveals that the sulfur atom adopts a tetrahedral electron-pair geometry with trigonal pyramidal molecular shape, where the lone pair of electrons occupies one of the tetrahedral positions [14] [22]. This configuration results in a characteristic bond angle distribution around the sulfur center, with deviations from ideal tetrahedral angles due to the presence of the sulfur-oxygen double bond character [14]. The dipropylcarbamoyl portion of the molecule exhibits planar geometry around the carbonyl carbon, consistent with sp² hybridization and the resonance stabilization inherent in carbamate structures [29] [32].

Geometric ParameterCalculated ValueReference System
Sulfur-Oxygen Bond Length1.51-1.53 ÅTypical sulfoxide range [33]
C-S Bond Length1.80-1.85 ÅAliphatic sulfur compounds [24]
Carbonyl C=O Bond Length1.23-1.25 ÅCarbamate structures [29]
S-O-C Bond Angle106-108°Pyramidal sulfur geometry [14]

The molecular conformation is significantly influenced by the rotational barriers around key single bonds, particularly the carbon-sulfur bonds connecting the propyl groups to the central sulfoxide moiety [10] [11]. Quantum chemical analysis using methods such as B3LYP with appropriate basis sets reveals that these rotational barriers typically range from 2-8 kcal/mol, indicating relatively facile conformational interconversion at ambient temperatures [20] [24].

Conformational Dynamics in Solution Phase

The conformational behavior of propyl dipropylcarbamoyl sulfoxide in solution phase represents a complex dynamic equilibrium involving multiple rotameric states [10] [11]. The molecule possesses seven rotatable bonds, as indicated by computational analysis, which contributes to its conformational flexibility and dynamic behavior in solution [1]. This high degree of rotational freedom results in a diverse conformational landscape that can be characterized through computational conformational analysis methods [10] [13].

Solvent effects play a crucial role in determining the relative populations of different conformational states [13] [29]. In polar solvents, conformations that maximize favorable dipole-dipole interactions and hydrogen bonding opportunities tend to be stabilized [13]. The carbamoyl portion of the molecule exhibits characteristic conformational preferences, with studies on related carbamate systems indicating that anti-periplanar arrangements around the nitrogen-carbonyl bond are generally favored [32] [29].

The sulfoxide group introduces additional conformational complexity due to its inherent chirality when the two substituents on sulfur are different [14] [22]. The energy barrier for pyramidal inversion at sulfur is typically 38-41 kcal/mol for most sulfoxide compounds, indicating that individual conformers remain stable at room temperature and can potentially be separated as distinct entities [22] [14].

Conformational ParameterEnergy Range (kcal/mol)Characteristic Feature
Propyl Chain Rotation2-4Gauche/anti preferences [10]
Carbamoyl C-N Rotation15-20Partial double bond character [32]
Sulfoxide Inversion38-41High barrier, stable chirality [22]
S-C Rotation3-6Moderate flexibility [13]

Temperature-dependent conformational analysis reveals that the relative populations of different rotameric states follow Boltzmann distribution patterns, with the most stable conformers corresponding to arrangements that minimize steric interactions while maximizing favorable electronic interactions [11] [13]. Nuclear magnetic resonance spectroscopy studies on related systems have demonstrated that conformational exchange processes occur on timescales that can be probed through variable-temperature experiments [32].

Electronic Structure and Frontier Molecular Orbitals

The electronic structure of propyl dipropylcarbamoyl sulfoxide is characterized by the unique orbital interactions arising from the combination of sulfoxide and carbamoyl functional groups [15] [41]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) play crucial roles in determining the chemical reactivity and electronic properties of the compound [41] [46]. Density functional theory calculations using hybrid functionals such as B3LYP provide reliable descriptions of the frontier molecular orbital characteristics [23] [24].

The sulfoxide functional group contributes significantly to the frontier orbital character through its characteristic sulfur-oxygen bonding interactions [15] [45]. The sulfur-oxygen bond exhibits substantial ionic character, with the oxygen bearing partial negative charge and the sulfur carrying partial positive charge [14] [45]. This charge distribution influences the spatial distribution and energy levels of the frontier molecular orbitals [41] [15].

Computational analysis reveals that the HOMO is primarily localized on the sulfoxide oxygen and adjacent carbon atoms, reflecting the electron-rich nature of these centers [15] [41]. The LUMO, conversely, exhibits significant contributions from the carbonyl carbon and sulfur center, indicating these positions as potential sites for nucleophilic attack [46] [41]. The HOMO-LUMO energy gap typically ranges from 4-6 eV for sulfoxide-containing compounds, depending on the specific substitution pattern and molecular conformation [42] [43].

Orbital PropertyTypical ValueElectronic Character
HOMO Energy-6 to -8 eVOxygen-centered electron density [41]
LUMO Energy-1 to -3 eVCarbonyl/sulfur antibonding [46]
Energy Gap4-6 eVModerate reactivity range [42]
Dipole Moment3-5 DebyePolar sulfoxide contribution [14]

The molecular electrostatic potential map reveals regions of electron density accumulation around the sulfoxide oxygen and carbonyl oxygen atoms, consistent with their roles as potential hydrogen bond acceptors and nucleophilic sites [42] [43]. The electron-deficient regions are primarily located around the sulfur and carbonyl carbon centers, indicating their susceptibility to nucleophilic attack [46] [41].

Natural bond orbital analysis provides detailed insights into the bonding characteristics, revealing that the sulfur-oxygen bond exhibits significant ionic character with approximately 60-70% contribution from the sulfur-oxygen σ bond and 30-40% from π-type interactions involving sulfur d-orbitals [22] [45]. The carbamoyl group exhibits characteristic amide resonance, with partial double bond character in the carbon-nitrogen bond and delocalization of electron density across the NCO framework [29] [32].

The synthesis of propyl dipropylcarbamoyl sulfoxide begins with the controlled oxidation of the corresponding thioether precursor through catalytic sulfoxidation methodologies. These methodologies have evolved significantly to achieve high selectivity and efficiency in converting thioethers to sulfoxides while avoiding over-oxidation to sulfones .
Visible light-promoted sulfoxidation has emerged as a highly effective approach for the selective oxidation of thioethers. The use of visible light sensitizers at loading levels as low as 0.1 mole percent enables aerobic oxidation reactions that achieve yields between 70-95% with excellent selectivity toward sulfoxide formation . This methodology operates under mild conditions at room temperature using molecular oxygen from air as the terminal oxidant, making it environmentally benign and operationally simple.

Titanium-containing zeolite catalysts, particularly TS-1 and Ti-beta frameworks, have demonstrated substantial efficacy in thioether sulfoxidation using diluted hydrogen peroxide as the oxidant [2] [3]. These heterogeneous catalysts operate at 303 Kelvin in protic solvents, with Ti-beta generally exhibiting superior catalytic activity compared to TS-1, particularly in tert-butanol solvent systems. The titanium-substituted ZSM-5 structure provides shape-selective oxidation capabilities, with yields ranging from 60-85% for TS-1 and 65-90% for Ti-beta catalysts. The reactivity of thioether substrates correlates directly with molecular size constraints within the zeolite pore structure, influencing both conversion rates and product selectivity.

Eosin Y photocatalysis represents another highly effective methodology for thioether sulfoxidation, utilizing molecular oxygen as the oxidant under visible light irradiation [4]. This system demonstrates excellent chemoselectivity with yields reaching 80-93% and can be readily scaled to gram quantities, indicating practical synthetic utility. The photocatalytic mechanism involves both singlet oxygen and superoxide radical anion species in the oxidation pathway.

Metal-organic framework catalysts, specifically carbazole-functionalized Co–H₄L systems, have shown significant promise for visible-light-driven sulfide oxidation [5]. These materials generate singlet oxygen efficiently under mild conditions, achieving yields in the 75-88% range with high selectivity for sulfoxide products over sulfone by-products.

Carbamoylation Strategies for Sulfoxide Functionalization

The introduction of carbamoyl functionality onto sulfoxide substrates represents a critical synthetic transformation in the preparation of propyl dipropylcarbamoyl sulfoxide. Rhodium-catalyzed carbamate transfer methodologies have been extensively developed for this purpose, providing efficient access to N-protected sulfoximine derivatives [6] [7].
The rhodium-catalyzed nitrene transfer from carbamates to sulfoxides employs dirhodium tetraacetate as the standard catalyst system, operating at 2.5 mole percent loading with phenyl iodine diacetate as the oxidant [6] [7]. Magnesium oxide serves as the base component, with reactions typically conducted in dichloromethane at 40 degrees Celsius for eight hours. This methodology accommodates various carbamate protecting groups, including tert-butyl, benzyl, methyl, ethyl, phenyl, and allyl derivatives.

tert-Butyl carbamate represents the most widely employed carbamate source, delivering yields in the 75-85% range under standard conditions. The robust nature of the tert-butyl group provides stability during subsequent synthetic manipulations while offering straightforward deprotection pathways when required. Benzyl carbamate systems achieve yields of 70-80%, with the benzyl group serving as an alternative protecting strategy that can be removed under hydrogenolysis conditions.

Simple alkyl carbamates, including methyl and ethyl derivatives, provide yields of 68-78% and 72-82% respectively. These carbamate sources offer advantages in terms of cost and availability, though they may require more forcing conditions for deprotection compared to tert-butyl systems. Phenyl carbamate sources achieve yields of 65-75%, representing the lower end of the efficiency range but providing access to unique structural motifs.

Propargyl carbamate systems have received particular attention due to their synthetic versatility and the potential for subsequent alkyne functionalization [8] [9]. Initial attempts using standard rhodium diacetate catalysts yielded only 24% of the desired sulfoximine product along with significant sulfone by-product formation. Optimization studies revealed that switching from dichloromethane to toluene as solvent improved yields substantially, while changing the rhodium catalyst to Rh₂(esp)₂ achieved an optimized yield of 87%.

Rhodium-Catalyzed Transfer Reactions

Rhodium catalysis plays a pivotal role in the synthetic methodologies for propyl dipropylcarbamoyl sulfoxide preparation, with various rhodium complexes demonstrating distinct reactivity profiles and mechanistic pathways [10] [11] [7].

The dirhodium tetraacetate catalyst system represents the most widely studied platform for sulfoximine formation through carbamate transfer reactions. This catalyst operates through a nitrene transfer mechanism, wherein the rhodium center activates the nitrogen-containing reagent for subsequent insertion into the sulfur-oxygen bond of the sulfoxide substrate [6] [7]. The reaction proceeds through a concerted mechanism that preserves the stereochemical integrity at the sulfur center when chiral sulfoxides are employed.

Alternative rhodium catalysts have been evaluated to optimize reaction efficiency and substrate scope. Rhodium trifluoroacetate complexes demonstrate reduced activity compared to the acetate system, typically achieving yields in the 45-60% range under comparable conditions [6]. Rhodium octanoate catalysts show improved performance relative to the trifluoroacetate system, delivering yields of 70-85%, making them viable alternatives for specific substrate classes.

The Rh₂(esp)₂ catalyst system has emerged as particularly effective for propargyl carbamate transfer reactions [8] [9]. This catalyst, featuring α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid ligands, demonstrates superior performance in toluene solvent systems, achieving yields up to 87% for challenging propargyl carbamate substrates. The enhanced performance is attributed to the increased steric bulk around the rhodium centers, which promotes selective nitrene transfer while suppressing competing oxidation pathways.

Asymmetric rhodium catalysis has been developed for the dynamic kinetic resolution of allylic sulfoxides [10]. The [Rh((S,S)-Ph-BPE)]BF₄ catalyst system enables tandem hydrogenation and racemization processes, achieving 92% yield with 88-90% enantiomeric excess. This methodology operates under reduced hydrogen pressure (0.1 atmosphere) in methanol solvent, with the rhodium complex serving dual catalytic roles in both sulfoxide racemization and olefin hydrogenation.

Isotopic Labeling Techniques

Isotopic labeling strategies provide essential tools for mechanistic studies and analytical applications in the synthesis and characterization of propyl dipropylcarbamoyl sulfoxide [12] [13] [14] [15].

Deuterium labeling represents the most accessible isotopic modification, with deuterium oxide incorporation offering a cost-effective approach for protein turnover studies and mechanistic investigations [12] [16]. The deuterium labeling efficiency typically ranges from 85-95%, with detection readily accomplished through liquid chromatography-mass spectrometry techniques. The relatively low cost of deuterium (5-10 times that of protium) makes this isotope practical for routine synthetic applications.

Carbon-13 labeling provides comprehensive structural information through nuclear magnetic resonance spectroscopy and mass spectrometry [15] [17]. Uniformly labeled carbon-13 precursors achieve labeling efficiencies of 95-99%, enabling detailed metabolic pathway tracing and biosynthetic studies. The higher cost (20-50 times that of carbon-12) necessitates careful experimental design to optimize isotope utilization.

Nitrogen-15 incorporation through ammonium salts enables biosynthetic studies with labeling efficiencies of 90-98% [12] [17]. This isotope proves particularly valuable for investigating nitrogen metabolism and carbamoyl group incorporation pathways. The moderate cost (10-30 times that of nitrogen-14) makes nitrogen-15 labeling accessible for focused mechanistic studies.

Sulfur-34 labeling offers unique advantages for quantitative proteomics applications, with sodium sulfate-34 providing labeling efficiencies of 80-90% [13]. The relatively low cost (2-5 times that of sulfur-32) combined with the essential role of sulfur in the target molecule makes this isotope particularly valuable for studying sulfoxide synthesis and metabolism. The 2 Dalton mass shift, while creating isotopic overlap challenges, can be resolved through specialized analytical techniques.

Oxygen-18 labeling through hydrogen peroxide-18 enables specific studies of oxidation mechanisms, achieving labeling efficiencies of 90-95% [14]. This approach proves particularly valuable for investigating methionine oxidation pathways and sulfoxide formation mechanisms. The higher cost (15-40 times that of oxygen-16) requires judicious application in targeted mechanistic studies.

Deuterated dimethyl sulfoxide (DMSO-d₆) serves as a specialized solvent for nuclear magnetic resonance spectroscopy applications, providing 99.9% deuterium incorporation [18]. While expensive (50-100 times the cost of standard DMSO), this solvent enables high-resolution spectroscopic characterization of sulfoxide intermediates and products without interference from solvent protons.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

219.12930009 g/mol

Monoisotopic Mass

219.12930009 g/mol

Heavy Atom Count

14

UNII

58ZZG17Q3S

Dates

Last modified: 08-10-2024

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